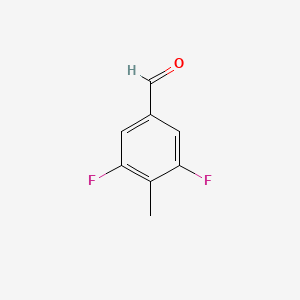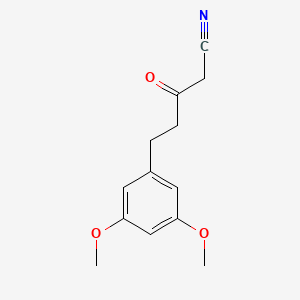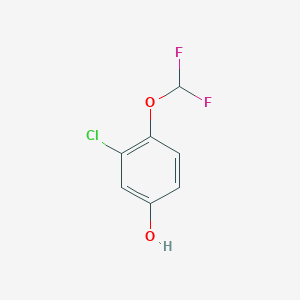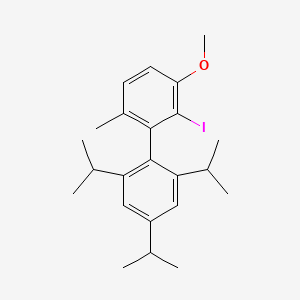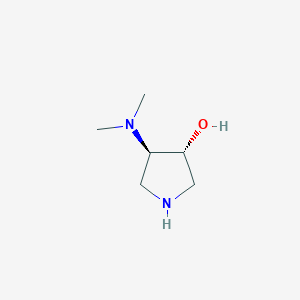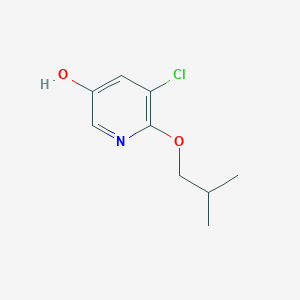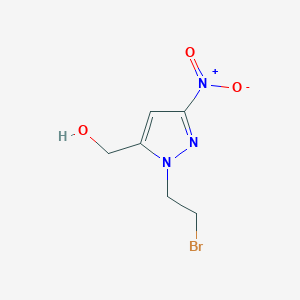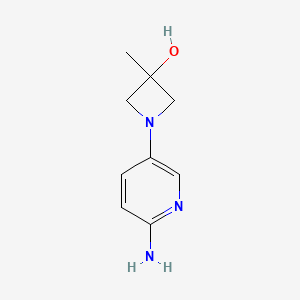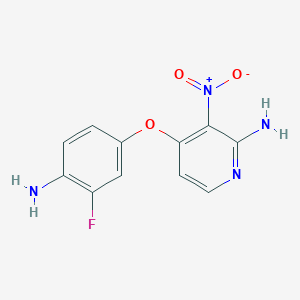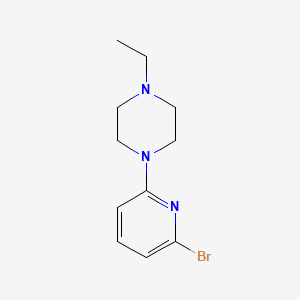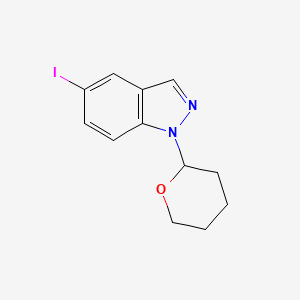
5-Iod-1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol
Übersicht
Beschreibung
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the CAS Number: 1311197-82-6 . It has a molecular weight of 278.09 and its linear formula is C8H11IN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11IN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Optimierung von Leitstrukturen
“5-Iod-1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol” dient als Schlüsselintermediat bei der Synthese verschiedener Indazolderivate. Diese Derivate werden oft auf pharmakologische Aktivität untersucht, was diese Verbindung wertvoll für die Optimierung von Leitstrukturen in der Wirkstoffforschung macht .
Organische Synthese: Halogenierungsreaktionen
In der organischen Synthese kann die Iodgruppe der Verbindung in Halogenierungsreaktionen verwendet werden. Dies ist besonders nützlich zur Bildung neuer C-I-Bindungen, die für die Synthese komplexer Moleküle von entscheidender Bedeutung sind .
Wirkstoffforschung: Hochdurchsatz-Screening
Die strukturellen Merkmale dieser Verbindung machen sie für das Hochdurchsatz-Screening in der Wirkstoffforschung geeignet. Ihr Indazol-Kern ist ein häufiges Motiv in vielen biologisch aktiven Molekülen, und Modifikationen seiner Struktur können zur Entdeckung neuer therapeutischer Wirkstoffe führen .
Biochemie: Enzyminhibitionstudien
Das in “this compound” vorkommende Indazolringsystem ist dafür bekannt, mit verschiedenen Enzymen zu interagieren. Forscher können diese Verbindung verwenden, um die Enzyminhibition zu untersuchen, was entscheidend ist, um Krankheitsmechanismen zu verstehen und Inhibitoren zu entwickeln .
Industrielle Anwendungen: Materialwissenschaft
Obwohl die Verbindung nicht direkt in der Materialwissenschaft eingesetzt wird, könnten ihre Derivate möglicherweise bei der Entwicklung neuer Materialien eingesetzt werden. Ihre robuste Struktur kann in Polymere oder kleine Moleküle integriert werden, die einzigartige physikalische Eigenschaften aufweisen .
Landwirtschaftliche Forschung: Entwicklung von Pestiziden
Indazolderivate wurden auf ihre potenzielle Verwendung in Pestiziden untersucht. Die Iodkomponente von “this compound” könnte entscheidend für die Entwicklung neuer Verbindungen mit pestiziden Eigenschaften sein .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-iodo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKQBPGDONEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
